4-Bromobutyryl chloride
CAS No.: 927-58-2
Cat. No.: VC21072746
Molecular Formula: C4H6BrClO
Molecular Weight: 185.45 g/mol
Purity: 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 927-58-2 |
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Molecular Formula | C4H6BrClO |
Molecular Weight | 185.45 g/mol |
IUPAC Name | 4-bromobutanoyl chloride |
Standard InChI | InChI=1S/C4H6BrClO/c5-3-1-2-4(6)7/h1-3H2 |
Standard InChI Key | LRTRXDSAJLSRTG-UHFFFAOYSA-N |
SMILES | C(CC(=O)Cl)CBr |
Canonical SMILES | C(CC(=O)Cl)CBr |
Appearance | clear colorless to slightly yellow |
Boiling Point | 101 °C37 mm Hg |
Introduction
Chemical Identity and Nomenclature
4-Bromobutyryl chloride (CAS 927-58-2) is identified by the molecular formula C4H6BrClO and has a molecular weight of 185.45 g/mol. The compound is known by several synonyms, including:
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4-Bromobutanoyl chloride
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4-Bromobutanoic acid chloride
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Butyryl chloride, 4-bromo-
The chemical structure features a four-carbon chain with a terminal acyl chloride group (C(O)Cl) and a bromine atom at the opposite end, making it a bifunctional molecule with distinctive reactivity patterns. Its structural identifiers include the SMILES notation BrCCCC(Cl)=O and the InChI key LRTRXDSAJLSRTG-UHFFFAOYSA-N .
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-bromobutyryl chloride is essential for its proper handling, storage, and application in chemical synthesis. The compound exhibits the following key properties:
Physical Properties
The comprehensive physical properties of 4-bromobutyryl chloride are summarized in the following table:
Chemical Reactivity
4-Bromobutyryl chloride demonstrates characteristic reactivity patterns associated with acyl chlorides, including:
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High reactivity toward nucleophiles such as alcohols, amines, and water
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Susceptibility to hydrolysis, producing 4-bromobutyric acid and hydrogen chloride
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Potential for nucleophilic substitution reactions at the bromine-bearing carbon
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Sensitivity to moisture, requiring storage under inert atmosphere conditions
The compound's bifunctional nature makes it particularly valuable in sequential reaction strategies where selective transformations are required at either the acyl chloride or alkyl bromide positions.
Synthesis and Production
Commercial production of 4-bromobutyryl chloride typically involves the chlorination of 4-bromobutyric acid using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This conversion transforms the carboxylic acid functional group into the more reactive acyl chloride.
The compound is commercially available with purity levels typically exceeding 95% as determined by gas chromatography or precipitation titration methods . Quality control for commercial products involves various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy to confirm the structural integrity of the compound.
Applications and Uses
4-Bromobutyryl chloride finds application across multiple domains in chemical research and industrial synthesis:
Organic Synthesis
The compound serves as a key building block in organic synthesis, particularly in reactions requiring:
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Acylation of nucleophiles (alcohols, amines) followed by alkylation via the bromide terminus
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Introduction of a four-carbon chain with functional groups at both ends
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Synthesis of carolic acid through reaction with ethoxymagnesiomalonic ester
Pharmaceutical Research
In pharmaceutical development, 4-bromobutyryl chloride has demonstrated significant utility in:
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Synthesis of newly developed 3,4,5-trisubstituted-1,2,4-triazole derivatives with potential biological activity
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Production of pharmaceutical intermediates for various therapeutic agents
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Preparation of bepotastine-related compounds (noted as a bepotastine impurity precursor)
Cross-Linking Applications
The compound is classified as a cross-linking reagent, suggesting applications in:
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Polymer chemistry for creating covalent bonds between polymer chains
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Materials science for modifying surface properties
Research Applications
Current research continues to expand the utility of 4-bromobutyryl chloride in various scientific domains:
Synthetic Methodology Development
As research in organic chemistry advances, 4-bromobutyryl chloride plays a role in:
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Development of novel synthetic pathways for complex molecules
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Exploration of selective functionalization strategies
Pharmaceutical Development
In pharmaceutical research, the compound contributes to:
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Design and synthesis of drug candidates with specific pharmacological properties
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Production of pharmaceutical intermediates in multi-step synthetic sequences
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Development of structure-activity relationship studies through systematic modification of lead compounds
Analytical Considerations
Analytical characterization of 4-bromobutyryl chloride and its reactions typically employs several techniques:
Quality Control Methods
Commercial suppliers employ various analytical methods to ensure product quality:
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Gas chromatography (GC) for purity determination (typically >95%)
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Precipitation titration for content analysis
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Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
Reaction Monitoring
When using 4-bromobutyryl chloride in synthetic applications, reactions can be monitored through:
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Thin-layer chromatography (TLC)
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Gas chromatography-mass spectrometry (GC-MS)
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Infrared spectroscopy (IR) for functional group transformation analysis
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